OleylammoniumBromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

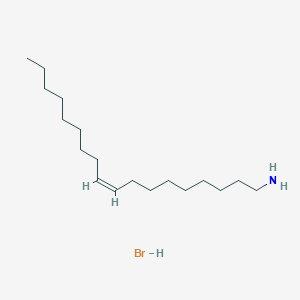

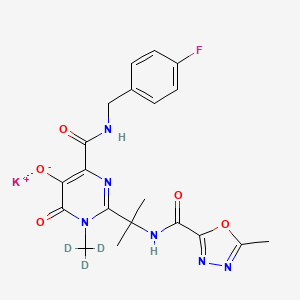

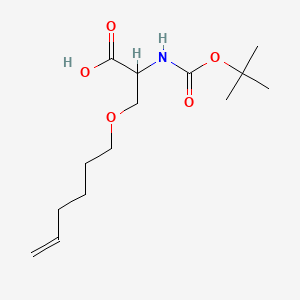

Oleylammonium bromide is an organic compound that is widely used in the synthesis of various nanomaterials, particularly in the field of perovskite nanocrystals. It is known for its ability to stabilize nanocrystals and enhance their optical properties. The compound consists of an oleyl group attached to an ammonium ion, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleylammonium bromide can be synthesized through a straightforward reaction involving oleylamine and hydrobromic acid. The typical procedure involves dissolving oleylamine in ethanol and then slowly adding hydrobromic acid while maintaining the solution at a low temperature using an ice-water bath. The reaction mixture is then allowed to react under vigorous stirring .

Industrial Production Methods

In an industrial setting, the production of oleylammonium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reagent addition to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Oleylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions, particularly in the synthesis of perovskite nanocrystals .

Common Reagents and Conditions

Substitution Reactions: Oleylammonium bromide reacts with various metal halides to form metal bromide complexes. Common reagents include lead bromide and tin bromide.

Ion-Exchange Reactions: The compound can undergo ion-exchange reactions with other halides, such as chloride or iodide, under controlled conditions.

Major Products

The major products formed from these reactions include metal halide perovskites, which are used in various optoelectronic applications. For example, the reaction with lead bromide forms lead halide perovskites, which are known for their excellent photoluminescent properties .

Scientific Research Applications

Oleylammonium bromide has a wide range of applications in scientific research:

Biology: The compound is used in the preparation of nanomaterials for biological imaging and drug delivery systems.

Medicine: Oleylammonium bromide-based nanomaterials are explored for their potential in medical diagnostics and therapeutics.

Mechanism of Action

The mechanism by which oleylammonium bromide exerts its effects is primarily through its interaction with the surface of nanocrystals. The long-chain oleyl group provides steric stabilization, preventing the aggregation of nanocrystals. The ammonium ion interacts with the surface of the nanocrystals, enhancing their stability and optical properties. This interaction is crucial in maintaining the phase stability and emission tunability of perovskite nanocrystals .

Comparison with Similar Compounds

Similar Compounds

Oleylamine: Similar to oleylammonium bromide, oleylamine is used as a stabilizing agent in the synthesis of nanomaterials. it lacks the bromide ion, which plays a crucial role in ion-exchange reactions.

Oleic Acid: Another stabilizing agent used in nanomaterial synthesis. Oleic acid provides steric stabilization but does not participate in ion-exchange reactions.

Tetraoctylammonium Bromide: This compound also contains an ammonium ion and bromide but has a different alkyl chain length, affecting its stabilizing properties.

Uniqueness

Oleylammonium bromide is unique due to its combination of a long-chain oleyl group and a bromide ion. This combination provides both steric stabilization and the ability to participate in ion-exchange reactions, making it highly effective in stabilizing perovskite nanocrystals and enhancing their optical properties .

Properties

Molecular Formula |

C18H38BrN |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(Z)-octadec-9-en-1-amine;hydrobromide |

InChI |

InChI=1S/C18H37N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-; |

InChI Key |

BUMIZIPMPLOMLF-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN.Br |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)

![4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol](/img/structure/B12313276.png)

![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)

![methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)

![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)